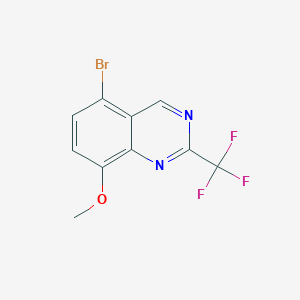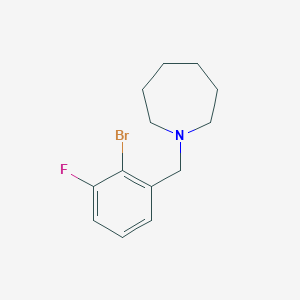
5-Bromo-1,2,4-trimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,4-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,4-trimethyl-1H-imidazole typically involves the bromination of 1,2,4-trimethylimidazole. One common method is the reaction of 1,2,4-trimethylimidazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,4-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,2,4-trimethylimidazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-azido-1,2,4-trimethyl-1H-imidazole or 5-thiocyanato-1,2,4-trimethyl-1H-imidazole.
Oxidation: Formation of 1,2,4-trimethylimidazole-5-carboxaldehyde or 1,2,4-trimethylimidazole-5-carboxylic acid.
Reduction: Formation of 1,2,4-trimethylimidazole.
Scientific Research Applications
5-Bromo-1,2,4-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,4-trimethyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,2,4-trimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,2,4,5-Tetramethylimidazole: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-1,2,4-trimethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical modifications. Its combination of bromine and methyl groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-bromo-1,2,4-trimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(7)9(3)5(2)8-4/h1-3H3 |
InChI Key |
VCZHFARAOVDPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
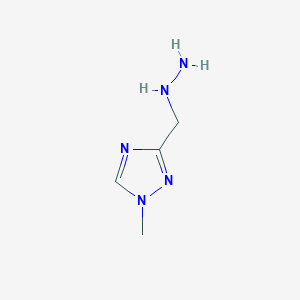
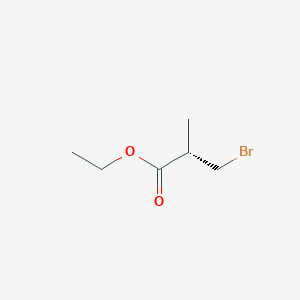
![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
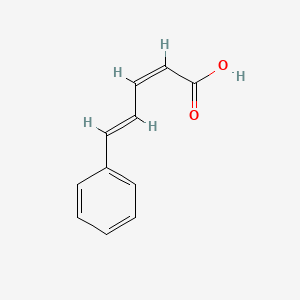
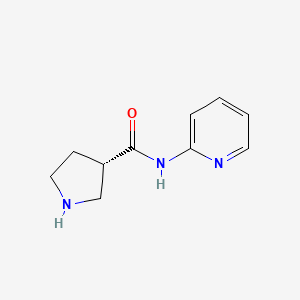
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
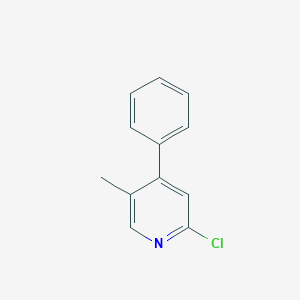
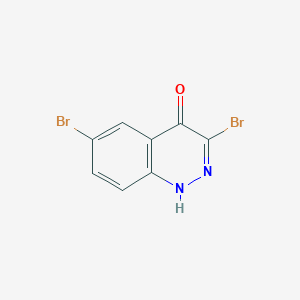
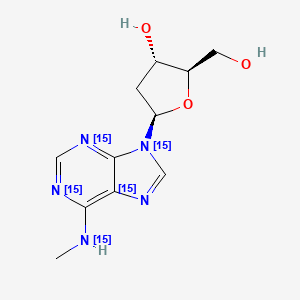
![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)
